2-Chloro-5-iodobenzohydrazide
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Overview
Description
2-Chloro-5-iodobenzohydrazide is an organic compound with the molecular formula C7H6ClIN2O. It is a derivative of benzhydrazide, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 5 positions, respectively. This compound has gained attention due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-Chloro-5-iodobenzohydrazide typically involves multiple steps. One common method starts with the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate then undergoes a Sandmeyer reaction followed by chlorination to yield 2-chloro-5-iodobenzoate. Finally, the ester is hydrolyzed using sodium hydroxide and ethanol to produce 2-Chloro-5-iodobenzoic acid, which is then converted to this compound .
Chemical Reactions Analysis
2-Chloro-5-iodobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and ethanol.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
2-Chloro-5-iodobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodobenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
2-Chloro-5-iodobenzohydrazide can be compared with other halogenated benzhydrazides, such as:
- 2-Chloro-5-bromobenzhydrazide
- 2-Chloro-5-fluorobenzhydrazide
- 2-Chloro-5-iodobenzoic acid
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The presence of both chlorine and iodine in this compound makes it unique and potentially more versatile in certain chemical reactions .
Properties
IUPAC Name |
2-chloro-5-iodobenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQYKCUIQDGFGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)NN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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